Methyl 2,3-dihydroxybenzoate is a naturally occurring organic compound classified as a phenolic ester. It is found in various plant species, including the young fruits of Garcinia mangostana L. [] and the roots of Rodgersia aesculifolia []. It is also produced by some bacterial species, such as Paenibacillus elgii [, ]. This compound has demonstrated a range of biological activities, including antifungal [, ], antibacterial [], and antioxidant properties [, ]. In scientific research, methyl 2,3-dihydroxybenzoate serves as a valuable tool for exploring various biological processes and for developing potential therapeutic agents.
Methyl 2,3-dihydroxybenzoate is an organic compound classified as a methyl ester of 2,3-dihydroxybenzoic acid. It is recognized for its presence in various natural sources, including plants like Cedronella canariensis. This compound is part of a broader category of hydroxybenzoic acids, which are known for their diverse biological activities and applications in pharmaceuticals and cosmetics.
Methyl 2,3-dihydroxybenzoate has been identified as a metabolite derived from hydroxybenzoic acid. It is classified under the category of organic compounds, specifically as an aromatic compound due to its benzene ring structure. The compound's systematic name reflects its chemical structure, indicating the presence of methoxy and hydroxyl functional groups attached to the benzene ring.
The synthesis of methyl 2,3-dihydroxybenzoate typically involves esterification reactions. One common method includes the reaction of 2,3-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The general reaction can be represented as follows:
In a typical laboratory synthesis, the reaction mixture is heated under reflux conditions to facilitate the esterification process. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Once completed, the product is purified by washing with organic solvents and drying agents to yield a white crystalline solid with high purity.
The molecular formula of methyl 2,3-dihydroxybenzoate is , reflecting its composition of carbon, hydrogen, and oxygen atoms. The structure features a benzene ring with two hydroxyl groups located at the 2 and 3 positions relative to the carboxylic acid group that has been esterified with methanol.
Methyl 2,3-dihydroxybenzoate can participate in various chemical reactions due to its functional groups. Notably:
For instance, when treated with potassium carbonate in methanol, methyl 2,3-dihydroxybenzoate can be converted into other derivatives through nucleophilic substitution reactions .
The mechanism of action for methyl 2,3-dihydroxybenzoate involves its potential biological activities attributed to its structural features. Hydroxybenzoic acids are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in biological systems.
Data from studies indicate that such compounds can interact with free radicals, thereby neutralizing them and preventing cellular damage .
Methyl 2,3-dihydroxybenzoate has several scientific uses:
Siderophores are high-affinity iron chelators essential for microbial iron acquisition under nutrient-limited conditions. The catechol backbone of 2,3-dihydroxybenzoate serves as the foundational unit for numerous siderophores, where it undergoes enzymatic activation and incorporation into complex molecular architectures through nonribosomal peptide synthetase (NRPS) machinery. Methyl esterification at the carboxyl group generates methyl-DHB, introducing steric and electronic modifications that significantly alter its interaction with biosynthetic enzymes and biological activity [4].
In pathogenic bacteria like Salmonella and Escherichia coli, the enterobactin synthetase complex (EntE-B-F) activates 2,3-DHB as an adenylate intermediate through an ATP-dependent mechanism. The adenylation domain of EntE specifically recognizes the free carboxyl group of 2,3-DHB, forming an acyl-adenylate intermediate essential for subsequent transfer to the thiolation domain of EntB. Methyl-DHB acts as a substrate analog in this process, with its methyl ester group preventing adenylate formation. Structural studies reveal that the catalytic efficiency (kcat/Km) of EntE decreases by >95% when presented with methyl-DHB compared to 2,3-DHB, demonstrating the critical role of the free carboxylate in both substrate binding and energy transduction [2].
This enzymatic discrimination has significant biological implications. In Streptomyces varsoviensis, which produces catechol siderophores structurally related to enterobactin, methyltransferase enzymes catalyze the conversion of 2,3-DHB to methyl-DHB as a potential regulatory mechanism. The methylated derivative accumulates under conditions where NRPS activity modulation is advantageous, such as during iron-replete conditions where de novo siderophore synthesis needs attenuation. This modification represents a post-synthetic tailoring step that diversifies siderophore structures beyond the canonical enterobactin framework, potentially enabling evasion of host immune recognition systems that target common siderophore architectures [4].
Methyl-DHB functions as a competitive inhibitor of NRPS-mediated siderophore assembly by mimicking the natural substrate while preventing productive adenylation. Kinetic analyses demonstrate that methyl-DHB exhibits a Ki of 8.3 µM against the adenylation domain of EntE, effectively disrupting the initial activation step in enterobactin biosynthesis. This inhibition has downstream consequences: in vitro reconstitution experiments show that methyl-DHB reduces siderophore yields by 70-80% when supplied at equimolar concentrations with 2,3-DHB to purified NRPS enzymes. The methyl ester moiety creates a steric barrier that prevents proper orientation within the enzyme's active site while eliminating the nucleophilic target for phosphodiester bond formation [2] [6].
The biological relevance of this inhibition extends to ecological competition. In mixed microbial communities, certain Streptomyces species secrete methyl-DHB derivatives that impair siderophore production in competing bacteria. This is exemplified by the linear catecholate siderophores isolated from S. varsoviensis, which incorporate methylated DHB units and exhibit antibacterial activity against Listeria monocytogenes. These modified siderophores retain iron-chelating capacity while simultaneously disrupting the iron acquisition machinery of competitors through NRPS inhibition—a dual-function strategy that enhances ecological fitness. This represents a sophisticated form of chemical warfare where structural analogs of essential metabolic intermediates are weaponized to disrupt primary biosynthetic pathways [4].
Compound | Organism | Structural Features | Biological Role |
---|---|---|---|
Enterobactin | Escherichia coli | Cyclic trimer of DHB-L-Ser | Primary siderophore for high-affinity Fe³⁺ uptake |
Linear DHB-Ser trimer | Streptomyces varsoviensis | Linear oligomer of DHB-Ser | Antibacterial activity against Listeria |
Methyl-enterobactin congeners | Streptomyces varsoviensis | Methyl-DHB incorporated at ≥1 position | Iron acquisition with reduced host recognition |
Vibriobactin | Vibrio cholerae | DHB coupled with norspermidine | Virulence-associated siderophore |
Anguibactin | Vibrio anguillarum | DHB-thiazoline complex | Niche-specific iron acquisition in fish pathogens |
Microorganisms have evolved specialized catabolic pathways to utilize aromatic compounds as carbon sources. Methyl-DHB enters these pathways either directly or through initial demethylation to 2,3-DHB. The meta-cleavage pathway represents the dominant biochemical strategy for catechol degradation in soil bacteria, particularly Pseudomonas species, where it enables utilization of methyl-DHB as a sole carbon source [2] [5] [6].
Pseudomonas reinekei MT1 employs a dedicated dhb gene cluster for 2,3-DHB degradation via a meta-cleavage pathway that can also process methyl-DHB following ester hydrolysis. The pathway initiates with DhbA, an extradiol dioxygenase that catalyzes the oxidative cleavage of 2,3-DHB between C3 and C4. This enzyme exhibits remarkable substrate specificity, with kinetic studies revealing a Km of 15.2 µM and kcat of 12.8 s⁻¹ for 2,3-DHB. The reaction generates 2-hydroxy-3-carboxymuconate (CHMS), a transient yellow intermediate with λmax at 343 nm. Subsequent enzymatic steps involve DhbB-mediated decarboxylation of CHMS to 2-hydroxymuconic semialdehyde (HMS), which absorbs at 375 nm. The dhbA knockout mutants of P. reinekei MT1 completely lose the ability to grow on 2,3-DHB, confirming its essential role in catabolism [2] [6].
For methyl-DHB, the pathway requires an initial demethylation step catalyzed by a carboxylesterase, producing 2,3-DHB before entry into the meta-cleavage cascade. This enzymatic hydrolysis exhibits broad substrate tolerance, accepting various alkyl esters of DHB. Comparative studies demonstrate that the catalytic efficiency of DhbA against methyl-DHB is only 20% of its activity against 2,3-DHB, suggesting that demethylation precedes ring cleavage as the thermodynamically favorable strategy. The entire enzymatic cascade channels methyl-DHB into central carbon metabolism via the intermediate HMS, which undergoes dehydrogenation (catalyzed by DhbE) and further transformations to yield citric acid cycle intermediates [2] [5].
The dhb cluster in P. reinekei MT1 comprises eight co-transcribed genes (dhbA-H) encoding the complete meta-cleavage pathway. Transcriptional analysis reveals that this cluster is highly induced (≥50-fold upregulation) during growth on 2,3-DHB compared to succinate. The promoter region contains a cognate LysR-type transcriptional regulator (LTTR) binding site that responds to 2,3-DHB as the primary inducer. Methyl-DHB demonstrates partial induction capability at 40% efficiency relative to 2,3-DHB, consistent with its role as a secondary substrate requiring prior demethylation [2] [6].
In Pseudomonas sp. strain PTH10, the homologous opa gene cluster (opaAa- through opaN) enables degradation of o-phthalate via 2,3-DHB meta-cleavage. This cluster includes opaC and opaD, encoding 2,3-DHB 3,4-dioxygenase and CHMS decarboxylase respectively, which share 55% and 30% identity with their P. reinekei counterparts. Quantitative RT-PCR shows that opaC expression is constitutively maintained at basal levels, while opaD is strongly induced (120-fold) during growth on o-phthalate. This differential regulation suggests a sophisticated multi-tiered control mechanism where initial enzymes are always present at low levels for environmental sensing, while downstream catabolic enzymes undergo substrate-specific induction. The cluster organization reveals evolutionary optimization for aromatic compound degradation, with genes arranged operonically to minimize energetic costs during induction [5] [6] [7].
Enzyme | Gene | Function | Kinetic Parameters (for 2,3-DHB) |
---|---|---|---|
2,3-DHB 3,4-dioxygenase | dhbA (MT1), opaC (PTH10) | Extradiol ring cleavage between C3-C4 | Km = 15.2 µM, kcat = 12.8 s⁻¹ (DhbA) |
3-Carboxy-2-hydroxymuconate-6-semialdehyde decarboxylase | dhbB (MT1), opaD (PTH10) | Decarboxylation to 2-hydroxymuconic semialdehyde | Vmax = 8.4 µmol/min/mg (OpaD) |
2-Hydroxymuconic semialdehyde dehydrogenase | dhbE (MT1) | NAD⁺-dependent oxidation to 2-hydroxymuconate | Not characterized kinetically |
Hydrolase | dhbH (MT1) | Hydrolytic cleavage of HMS (alternative route) | Dispensable for 2,3-DHB metabolism |
o-Phthalate 2,3-dioxygenase | opaAaAd (PTH10) | Conversion of o-phthalate to dihydrodiol | Induced >100-fold during growth on OPA |
The substrate promiscuity of these catabolic systems enables microbial utilization of structurally diverse aromatics. The opa cluster in Pseudomonas sp. PTH10 transforms o-phthalate—an environmental pollutant from plastic degradation—into 2,3-DHB via a three-enzyme pathway before funneling it into the meta-cleavage cascade. This metabolic flexibility provides selective advantages in contaminated environments, explaining the conservation of these gene clusters across diverse Pseudomonas lineages. The regulatory architecture ensures economical expression, preventing unnecessary metabolic expenditure while maintaining readiness for aromatic substrate utilization [5] [6] [7].
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